Unique 4-Hydroxyl Group Provides a Critical Derivatization Handle Absent in 2-(Trifluoromethyl)benzoxazole
Unlike 2-(trifluoromethyl)benzoxazole (CAS 2008-04-0), 2-(trifluoromethyl)-1,3-benzoxazol-4-ol possesses a phenolic hydroxyl group at the 4-position. This functional group serves as a key site for further chemical modifications, such as O-alkylation, acylation, or glycosylation, which are essential for generating diverse compound libraries for structure-activity relationship (SAR) studies. The comparator lacks this nucleophilic site, limiting its utility as a scaffold for subsequent diversification .
| Evidence Dimension | Presence of Derivatizable Hydroxyl Group |
|---|---|
| Target Compound Data | Contains a phenolic -OH group at the 4-position |
| Comparator Or Baseline | 2-(trifluoromethyl)benzoxazole (CAS 2008-04-0): No hydroxyl group; hydrogen at the 4-position |
| Quantified Difference | Qualitative structural difference; key functional group present vs. absent |
| Conditions | Structural comparison based on molecular formula (C8H4F3NO2 vs. C8H4F3NO) |
Why This Matters
Procurement of this compound is essential for research programs requiring a derivatizable benzoxazole core with an integrated trifluoromethyl group.
